N-[(4-fluorophenyl)carbamoyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWPYBLMLJDXJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Methodologies for N 4 Fluorophenyl Carbamoyl Benzamide
Retrosynthetic Analysis and Key Precursors for N-[(4-fluorophenyl)carbamoyl]benzamide
Retrosynthetic analysis of this compound reveals two primary disconnection points corresponding to the formation of the urea (B33335) and amide bonds. This analysis identifies the key precursors required for its synthesis.
Disconnection Approach:
Urea Bond Disconnection (C-N bond): Disconnecting the bond between the benzoyl group's carbonyl carbon and the adjacent nitrogen of the urea moiety suggests benzamide (B126) and 4-fluorophenyl isocyanate as key precursors. This is a common and direct approach for forming the N-acylurea linkage.
Amide Bond Disconnection (C-N bond): Alternatively, cleaving the amide bond points to benzoyl isocyanate and 4-fluoroaniline (B128567) as the primary starting materials.
Carboxylic Acid Precursor Route: A third approach involves disconnecting the amide bond to yield benzoic acid and a urea derivative, specifically N-(4-fluorophenyl)urea. This route typically requires an activation step for the carboxylic acid.
Based on this analysis, the following molecules are identified as key precursors for the synthesis of this compound:
| Precursor Name | Chemical Structure | Role in Synthesis |
| Benzamide | C₇H₇NO | Reacts with an isocyanate to form the urea linkage. reading.ac.uk |
| 4-Fluorophenyl isocyanate | C₇H₄FNO | Provides the fluorophenyl urea component. reading.ac.uk |
| Benzoyl isocyanate | C₈H₅NO₂ | An activated precursor that reacts with an amine. reading.ac.uk |
| 4-Fluoroaniline | C₆H₆FN | The amine component for reaction with an acyl isocyanate. |
| Benzoic acid | C₇H₆O₂ | A stable starting material requiring activation before amide formation. ias.ac.inresearchgate.net |
| N-(4-fluorophenyl)urea | C₇H₇FN₂O | Reacts with an activated benzoic acid derivative. nsf.gov |
Classical Synthetic Pathways for Benzamide-Urea Formation
Traditional methods for synthesizing N-acylureas have been well-established, primarily relying on the formation of amide and urea linkages through reactive intermediates. nsf.gov
Amide Bond Formation Techniques in Carbamoyl (B1232498) Synthesis
The formation of the initial benzamide precursor is a critical step in some synthetic routes. This is typically achieved by reacting a benzoic acid derivative with an amine. For instance, N-phenylbenzamide derivatives can be synthesized from the corresponding benzoyl chlorides and anilines. nih.gov The general procedure involves the reaction of an acid chloride with an amine, often in the presence of a base to neutralize the HCl byproduct. nanobioletters.com
Another classical approach involves the use of coupling reagents that activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used for this purpose. researchgate.net The reaction of a carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate, which then reacts with an amine to form the amide bond. ias.ac.inresearchgate.net
Urea Linkage Formation Methodologies
The construction of the urea linkage is central to the synthesis of this compound. Several classical methodologies are employed:
Isocyanate and Amide Reaction: The most direct and widely used method is the reaction of an isocyanate with an amide. reading.ac.uk In this case, 4-fluorophenyl isocyanate would react with benzamide, typically under thermal conditions, to yield the target compound. This method's primary drawback can be the harsh conditions required. reading.ac.uk
Acyl Isocyanate and Amine Reaction: An alternative pathway involves the reaction of an acyl isocyanate with an amine. reading.ac.uk Benzoyl isocyanate, generated from benzoyl chloride and a cyanate (B1221674) salt, can react with 4-fluoroaniline to form the desired N-acylurea. Acyl isocyanates are often unstable and may be generated in situ. nsf.gov
Carbodiimide-Mediated Coupling: The reaction between a carboxylic acid (benzoic acid) and a urea (N-(4-fluorophenyl)urea) can be promoted by a dehydrating agent like DCC. researchgate.net This reaction proceeds through an O-acylisourea intermediate formed from the carboxylic acid and DCC. This intermediate can then react with the urea. However, a common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which can be the desired product if the starting materials are a carboxylic acid and the carbodiimide (B86325) itself. ias.ac.inresearchgate.net
Chemo- and Regioselective Synthesis Approaches
Achieving chemo- and regioselectivity is crucial for efficiently synthesizing complex molecules. In the context of this compound, selectivity becomes important when other reactive functional groups are present in the precursors.
A notable chemoselective method involves the amidation of N-R-N-Boc arylamides. By carefully selecting the base, one can control which carbonyl group reacts. For example, using KOtBu can selectively promote amidation at the Boc-protected amine to form an N-aroylurea, while other bases like LiOH might lead to the formation of imides. nsf.gov This cation-controlled approach allows for the synthesis of N-aroylureas in good to excellent yields without the need for transition metals. nsf.gov
Furthermore, methods utilizing carbamoyl radicals generated from 4-carbamoyl-1,4-dihydropyridines have been developed. These radicals can then be used in cross-coupling reactions, offering a different approach to forming the crucial amide bond with high selectivity. nih.govbohrium.com
Modern Synthetic Techniques and Catalyst Systems
Modern organic synthesis has focused on developing more efficient, milder, and selective methods. For N-acylurea synthesis, these include catalytic and photoinduced reactions.
One advanced technique is the combination of nickel and photoredox catalysis for the direct carbamoylation of (hetero)aryl bromides. nih.gov This method uses readily available dihydropyridines as precursors for carbamoyl radicals, which are generated via a single-electron transfer (SET) oxidation by a visible-light-activated photoredox catalyst. nih.govbohrium.com A nickel catalyst then facilitates the cross-coupling of this radical with an aryl bromide. nih.gov This approach is advantageous as it proceeds at ambient temperature and tolerates a variety of functional groups. nih.gov
Catalytic methods that avoid toxic reagents are also gaining prominence. For instance, palladium-catalyzed carbonylation reactions have been employed for N-acylurea synthesis. nsf.gov Boronic acid has also been reported as a catalyst for the condensation of acids with ureas. nsf.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com
In the synthesis of related amide and urea structures, several green approaches have been explored:
Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a key principle of green chemistry. mdpi.com For example, the synthesis of N-aryl-N'-aroyl thioureas, which are structurally related to N-acylureas, has been achieved in high yields under solvent-free conditions using phase-transfer catalysis. researchgate.net Mechanochemical grinding is another solvent-free technique that has been successfully applied to the synthesis of N-substituted amines. mdpi.com
Water as a Solvent: Water is an environmentally benign solvent. Reactions of carboxylic acid derivatives with carbodiimides have been successfully carried out in water to produce N-acylurea derivatives in high yields under mild, neutral conditions. ias.ac.in Similarly, an "on-water" reaction of isocyanates with amines provides a sustainable and chemoselective route to ureas, with simple product isolation by filtration. organic-chemistry.org
Catalytic Methods: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. walisongo.ac.id Boric acid, for instance, has been used as a catalyst for amide formation, generating only water as a byproduct. walisongo.ac.id The development of reusable, heterogeneous catalysts, such as glucose-based carbonaceous materials, for the synthesis of related α-keto amides under solvent-free conditions, also represents a significant green advancement. rsc.org These catalytic methods improve atom economy and reduce the process mass intensity (PMI) of the synthesis. walisongo.ac.id
Flow Chemistry and Automation in Scalable Production
Continuous flow chemistry offers a paradigm shift from conventional batch reactors, enabling more precise control over reaction parameters such as temperature, pressure, and mixing. asynt.comnhsjs.com This enhanced control often leads to higher yields, improved product purity, and a significant reduction in reaction times. researchgate.net For the synthesis of urea derivatives, flow processes can be particularly advantageous due to the often exothermic nature of the reactions and the use of hazardous reagents. fraunhofer.de
The synthesis of N,N'-disubstituted ureas, a class to which this compound belongs, has been successfully demonstrated in continuous flow systems. These systems typically involve the pumping of reactant streams through a heated and pressurized reactor coil, where the reaction occurs. nih.gov The small internal volume of these reactors provides a high surface-area-to-volume ratio, facilitating rapid heat exchange and precise temperature control, which is crucial for minimizing the formation of byproducts. youtube.com
Research Findings and Process Parameters
While specific data for the continuous flow synthesis of this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally similar benzoylphenylureas and diarylureas. Research in this area consistently demonstrates the superiority of flow processes in terms of efficiency and scalability.
For instance, the synthesis of various urea derivatives has been achieved with short reaction times under mild conditions using continuous-flow reactors. researchgate.net In-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be integrated into the flow setup to monitor the reaction in real-time, allowing for rapid optimization of parameters like reagent ratios and residence time. asynt.com
A generalized flow synthesis setup for N,N'-disubstituted ureas might involve the following components and parameters:
Reactors : Plug flow reactors (PFRs) or continuous stirred-tank reactors (CSTRs) are commonly employed. PFRs, often in the form of coiled tubes, are particularly suitable for reactions with well-defined kinetics. ureaknowhow.comureaknowhow.com
Pumps : High-pressure liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flows of the reactant solutions.
Mixing : T-mixers or static mixers are used to ensure efficient mixing of the reactant streams before they enter the reactor.
Temperature Control : The reactor is typically housed in an oven or a temperature-controlled bath to maintain a constant and uniform reaction temperature.
Pressure Control : A back-pressure regulator is used to maintain the system pressure, which is often necessary to keep solvents in the liquid phase at elevated temperatures. nih.gov
The table below illustrates typical process parameters that are optimized in the flow synthesis of urea derivatives, based on analogous reactions.
| Parameter | Typical Range | Significance |
| Temperature (°C) | 80 - 200 | Influences reaction rate and selectivity. Higher temperatures can accelerate the reaction but may also lead to degradation or side reactions. |
| Pressure (bar) | 10 - 200 | Maintains solvents in the liquid phase above their boiling points, allowing for higher reaction temperatures. |
| Residence Time (s) | 10 - 1800 | The time reactants spend in the reactor. Shorter residence times increase throughput but may result in incomplete conversion. |
| Flow Rate (mL/min) | 0.1 - 10 | Determines the residence time and throughput of the process. |
| Reactant Concentration (M) | 0.1 - 1.0 | Affects reaction kinetics and can influence product selectivity. |
Comparison of Batch vs. Flow Synthesis
The transition from batch to continuous flow manufacturing for compounds like this compound offers several quantifiable advantages. The following table provides a comparative analysis based on typical findings in the synthesis of related urea derivatives. scispace.comnhsjs.com
| Feature | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, uniform temperature profile |
| Mass Transfer | Limited by stirring speed and vessel geometry | Enhanced due to small diffusion distances |
| Safety | Higher risk with large volumes of hazardous materials | Intrinsically safer due to small reactor volumes and better control |
| Scalability | Challenging, often requires re-optimization | Straightforward through longer run times or "numbering-up" (parallel reactors) |
| Yield | Often lower due to side reactions and degradation | Generally higher due to precise control over reaction conditions |
| Reaction Time | Typically hours | Can be reduced to minutes or even seconds |
| Process Control | Manual or semi-automated | Fully automated with real-time monitoring and feedback loops |
| Footprint | Large, requires significant lab or plant space | Compact, significantly smaller footprint |
Automation plays a crucial role in the optimization and operation of continuous flow systems. tum.de Automated platforms can perform numerous experiments with varying parameters in a short period, rapidly identifying the optimal conditions for yield and purity. nih.gov This high-throughput experimentation accelerates process development and facilitates a more robust and reproducible manufacturing process. tum.de Furthermore, automated control systems can ensure consistent product quality during prolonged production runs, a key requirement for industrial-scale manufacturing.
Structure Activity Relationship Sar Studies of N 4 Fluorophenyl Carbamoyl Benzamide and Its Analogs
Impact of the 4-Fluorophenyl Moiety on Biological Activity
Halogen substituents on the phenyl ring attached to the urea (B33335) nitrogen are often essential for potent biological activity. frontiersin.orgpolyu.edu.hk In studies of related heterocyclic compounds, the presence of a halogen on the phenyl moiety was found to be crucial for inhibitory effects. frontiersin.org The fluorine atom, in particular, is a small, highly electronegative atom that can act as a hydrogen bond acceptor. Its substitution at the para-position (position 4) of the phenyl ring is a common strategy in medicinal chemistry to enhance potency.
The introduction of a trifluoromethyl (CF3) group, a bulkier and highly lipophilic substituent, is also known to increase the potency of aryl-urea derivatives, partly by forming multipolar interactions with carbonyl groups in target proteins. nih.gov While distinct from a single fluorine atom, this highlights the general importance of fluorination in modulating the electronic characteristics of the aromatic ring to improve biological activity. nih.gov In comparative studies of similar scaffolds, changing the substituent on the phenyl ring from a hydrogen to a fluorine or other halogen has been shown to be a key determinant of activity. nih.gov
The table below summarizes the effect of substitutions on the phenylurea ring in various related scaffolds, illustrating the general importance of the fluorophenyl group.
| Scaffold Type | Substituent on Phenyl Ring | Observed Impact on Activity | Reference |
| N-aryl-N'-arylmethylurea | Fluorine | Generally higher antiproliferative activity compared to non-fluorinated analogs. | nih.gov |
| Triazin-2-amine | 2-Fluorophenyl | Essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). | frontiersin.orgpolyu.edu.hk |
| Aryl-urea | Trifluoromethyl | Increased potency due to enhanced lipophilicity and electronic interactions. | nih.gov |
Substituent Effects on the Benzamide (B126) Ring and Carbamoyl (B1232498) Linkage
Modifications to the benzamide portion of the molecule, including the phenyl ring and the central carbamoyl (acylurea) bridge, are pivotal in tuning the compound's biological profile.
The electronic and steric properties of substituents on the benzamide phenyl ring play a significant role in the molecule's interaction with its target. In studies on N-substituted benzamide derivatives, substituents on this ring were found to be critical for antiproliferative activity. nih.govresearchgate.net
For instance, in a study comparing N-benzoyl-N'-(4-fluorophenyl)thiourea with N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea, the addition of a chlorine atom to the para-position of the benzoyl ring resulted in a compound with a lower IC50 value, indicating greater anticancer activity. unair.ac.id This suggests that electron-withdrawing groups on the benzamide ring can enhance potency. However, in other series of benzamide derivatives, the presence of a chlorine atom or a nitro-group was found to decrease anti-proliferative activity, indicating that the effect of a substituent is highly dependent on the specific scaffold and biological target. nih.gov
The position of the substituent is also crucial. Research on other benzamide-containing molecules has shown that substituents at the 2-position (ortho) of the phenyl ring can be critical for activity, potentially by influencing the orientation of the ring or participating in key binding interactions. nih.gov
The following table details the effects of various substituents on the benzamide ring of related compounds.
| Parent Compound Series | Substituent on Benzamide Ring | Position | Effect on Activity | Reference |
| N-benzoyl-N'-(4-fluorophenyl)thiourea | Chloro | 4- (para) | Increased anticancer activity | unair.ac.id |
| N-substituted benzamides (Entinostat analogs) | Chloro | - | Decreased antiproliferative activity | nih.gov |
| N-substituted benzamides (Entinostat analogs) | Nitro | - | Decreased antiproliferative activity | nih.gov |
The carbamoyl, or N-acylurea, linkage is not merely a spacer but an integral part of the pharmacophore. It is involved in crucial hydrogen bonding interactions that stabilize the active conformation of the molecule. nih.gov The N-acylurea moiety is a common feature in molecules with a wide range of biological activities, including anticancer and anticonvulsant effects, due to its structural resemblance to peptide bonds and its hydrogen bonding capacity. reading.ac.uk
The synthesis of N-acylurea derivatives can proceed through various routes, such as the reaction of carboxylic acids with carbodiimides, which forms a reactive O-acylisourea intermediate that rearranges to the more stable N-acylurea. ias.ac.in Modifications typically involve replacing the urea with a thiourea (B124793) or altering the alkyl or aryl groups on the nitrogen atoms. For example, replacing the oxygen atom of the urea with a sulfur atom to create a thiourea can alter the compound's electronic distribution, hydrogen bonding capability, and chelating properties, which in turn affects biological activity. unair.ac.id
Stereochemical Considerations and Enantioselective Synthesis in SAR
When modifications to the N-[(4-fluorophenyl)carbamoyl]benzamide scaffold introduce chiral centers, the stereochemistry of the resulting analogs can have a profound impact on their biological activity. Different enantiomers of a chiral drug can exhibit widely varying potencies, selectivities, and metabolic profiles.
In the development of related fluorinated 3-benzyl-5-indolecarboxamides, it was discovered that the R enantiomer was modestly more potent than the S enantiomer as a leukotriene receptor antagonist. drugbank.com This highlights the importance of a specific three-dimensional arrangement of functional groups for optimal interaction with the binding site. Consequently, the ability to produce single enantiomers through enantioselective synthesis is crucial for detailed SAR studies and for developing more effective and selective therapeutic agents. drugbank.com
Enantioselective synthesis strategies have been developed for various fluorinated compounds, including those involving intramolecular aza-Michael reactions catalyzed by chiral phosphoric acids or biocatalytic N-H bond insertions using engineered enzymes. nih.govnih.gov These methods allow for the controlled generation of chiral centers, enabling the systematic evaluation of each stereoisomer's contribution to biological activity.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover structurally novel compounds that retain the desired biological activity of a known template like this compound. uniroma1.itnih.gov These approaches aim to improve properties such as potency, selectivity, pharmacokinetics, or patentability. uniroma1.itresearchgate.net
Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, thereby maintaining the same biological effect. researchgate.net For example, the benzamide ring could be replaced with a different aromatic or heteroaromatic ring system, or the urea linkage could be substituted with a sulfonamide or a reverse amide to explore new interactions within the target's binding site.
Scaffold hopping is a more drastic approach that involves replacing the central core of the molecule with a structurally distinct scaffold while preserving the spatial arrangement of key binding features. nih.gov This can lead to the discovery of entirely new chemical classes with the same mechanism of action. uniroma1.it Computational methods can aid in identifying potential bioisosteric replacements or new scaffolds by analyzing ligand fragments that overlap in similar protein binding sites from extensive databases like the Protein Data Bank. researchgate.net
Computational SAR Studies and Predictive Models
Computational chemistry plays a vital role in elucidating the SAR of this compound analogs. Molecular docking simulations are frequently used to predict and analyze the binding modes of these compounds within the active site of a target protein. nih.gov
These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. researchgate.net For example, docking studies on N-substituted benzamide derivatives helped illustrate that their binding affinity to histone deacetylase 2 (HDAC2) was similar to that of the known inhibitor Entinostat. nih.gov
By comparing the docking poses and calculated binding energies of a series of analogs, researchers can build predictive SAR models. These models help to rationalize observed activity trends and guide the design of new compounds with improved potency. researchgate.net For instance, computational analyses can explain why certain substituents on the phenyl rings enhance activity while others are detrimental, providing a structural basis for the empirical SAR data. nih.gov
Molecular Mechanism of Action and Biological Target Identification of N 4 Fluorophenyl Carbamoyl Benzamide
Cellular and Subcellular Interaction Profiles
The way a compound interacts with and within a cell is fundamental to its mechanism of action. For derivatives structurally similar to N-[(4-fluorophenyl)carbamoyl]benzamide, cellular uptake and specific subcellular interactions have been characterized in various biological systems.
One study on the cellular pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, a related sulfonylurea compound, in human colon adenocarcinoma cells revealed a two-phase accumulation process. nih.gov The initial uptake was a rapid, energy-independent phase consistent with passive diffusion across the cell membrane. nih.gov This was followed by a slower, energy-dependent phase where the intracellular concentration of the drug reached levels four to six times higher than the extracellular medium, suggesting sequestration into a cellular compartment or weak binding to an intracellular component. nih.gov
In entomology, the benzoylphenylurea (B10832687) (BPU) class of compounds is well-known for its specific interaction with insect cells. These compounds act as insect growth regulators by disrupting the process of chitin (B13524) synthesis, a critical component of the insect exoskeleton. researchgate.netnih.gov This interference prevents proper molting, leading to the death of the insect larva. The primary site of action is the integument, where BPUs inhibit the deposition of chitin, resulting in a thinner, weaker cuticle. researchgate.net
Furthermore, other urea (B33335) derivatives have been shown to interact with bacterial communities by disrupting biofilm formation. For instance, 1,3-di-m-tolyl-urea demonstrated antibiofilm effects against the bacterium Streptococcus mutans by inhibiting its quorum sensing pathway. mdpi.com
Identification of Direct Protein Targets
Identifying the specific proteins a compound binds to is crucial for understanding its mechanism of action. Research on the broader class of benzamides and aryl ureas has identified several direct protein targets, primarily enzymes and receptors.
Enzyme Inhibition/Activation Studies (e.g., HDAC, Kinases, PDE4)
Compounds with a benzamide (B126) or urea scaffold have been shown to inhibit a wide range of enzymes, indicating a potential for this compound to act as an enzyme inhibitor.
Histone Deacetylases (HDACs): HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key strategy in cancer therapy. wikipedia.orgyoutube.com Chemical scaffolds related to this compound have been identified as HDAC inhibitors. For example, a class of inhibitors featuring a benzoylhydrazide scaffold was found to be a selective, competitive inhibitor of class I HDACs (HDAC1, HDAC2, and HDAC3). nih.gov Inhibition of these enzymes leads to the hyperacetylation of histones, which can activate tumor suppressor pathways. nih.gov
Protein Kinases: Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer. The N-phenylbenzamide structure is a known scaffold for potent kinase inhibitors. One such compound, TL02-59, demonstrated picomolar potency against the myeloid Src-family kinase Fgr, potently suppressing the growth of acute myelogenous leukemia (AML) cells. nih.gov Similarly, the phenyl-urea moiety is a core structural component of several multi-kinase inhibitors, including Sorafenib, which targets VEGFR-2 among others. nih.gov
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases like COPD and asthma. mdpi.comwikipedia.orgnih.gov While numerous PDE4 inhibitors have been developed, the current literature does not establish a direct link between the benzoylphenylurea class and PDE4 inhibition.
Other Enzymes: The benzoylphenylurea chemical class has been associated with the inhibition of other enzymes. A derivative known as HO-221 was found to be a strong inhibitor of DNA polymerase alpha, an enzyme essential for DNA replication. nih.gov In insects, the primary target for benzoylphenylureas is chitin synthase, an enzyme critical for building the exoskeleton. nih.gov
| Enzyme Target | Compound Class/Example | Effect | Reference |
|---|---|---|---|
| Histone Deacetylases (Class I) | Benzoylhydrazides | Selective, competitive inhibition | nih.gov |
| Src-Family Kinase (Fgr) | N-phenylbenzamide (TL02-59) | Potent inhibition | nih.gov |
| VEGFR-2 | Phenyl-urea (Sorafenib) | Inhibition | nih.gov |
| DNA Polymerase Alpha | Benzoylphenylurea (HO-221) | Strong inhibition | nih.gov |
| Chitin Synthase | Benzoylphenylureas | Inhibition (in insects) | nih.gov |
Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors)
While enzyme inhibition is a common mechanism for this chemical class, some derivatives have been shown to modulate receptor function.
Serotonin Receptors: There is no direct evidence in the reviewed literature to suggest that this compound or closely related benzoylphenylureas are modulators of serotonin receptors.
N-formyl peptide receptor like-1 (FPRL-1): A patent describes a series of novel aryl urea derivatives as potent and selective modulators of the FPRL-1 receptor. google.com This receptor is expressed on inflammatory cells and plays a role in leukocyte trafficking during inflammation, suggesting a potential anti-inflammatory application for this class of compounds. google.com
| Receptor Target | Compound Class | Effect | Reference |
|---|---|---|---|
| N-formyl peptide receptor like-1 (FPRL-1) | Aryl urea derivatives | Modulation (agonist, antagonist, etc.) | google.com |
Downstream Signaling Pathway Elucidation
By inhibiting or activating direct protein targets, compounds can trigger a cascade of downstream signaling events. Based on the targets identified for related molecules, several downstream consequences can be predicted.
Cell Cycle Arrest: Inhibition of DNA polymerase alpha by the benzoylphenylurea derivative HO-221 was shown to cause an accumulation of cells in the S phase and G1 phase of the cell cycle, ultimately stopping cell cycle progression. nih.gov
Gene Expression Modulation: Inhibition of HDACs by benzoylhydrazides leads to global changes in protein acetylation and gene expression. This can result in the activation of tumor suppressor pathways and the simultaneous inhibition of several oncogenic pathways, leading to anti-proliferative effects in cancer cells. nih.gov
Inhibition of Proliferation Pathways: The inhibition of key signaling kinases, such as the Src-family kinase Fgr, directly suppresses the downstream pathways responsible for cell proliferation and survival in cancer cells like AML. nih.gov
Quorum Sensing Disruption: In bacteria, the inhibition of quorum sensing pathways by urea derivatives can downregulate the expression of virulence genes that are crucial for establishing infection and biofilm formation. mdpi.comnih.gov
Phenotypic Screening and Deconvolution Strategies
Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in cellular or organismal phenotype, without prior knowledge of the drug's target. enamine.net This strategy has proven effective for discovering new mechanisms of action and novel biological targets. enamine.net
A compound like this compound could be included in a phenotypic screening library to test for a wide range of biological activities, such as anti-cancer, anti-inflammatory, or anti-infective properties. If a desirable phenotype is observed, the next critical step is target deconvolution, or identifying the specific molecular target responsible for the effect. For example, a high-throughput screen identified a phenyl-urea compound that targets Penicillin Binding Protein 4 (PBP4) in Staphylococcus aureus, a protein involved in antibiotic resistance and bone invasion. nih.gov Subsequent structure-activity relationship (SAR) studies were then used to optimize the compound's inhibitory activity. nih.gov
Investigation of Allosteric Modulation and Orthosteric Binding
Pharmacological agents can bind to a protein's primary, or orthosteric, site (where the natural substrate or ligand binds) or to a secondary, allosteric, site. Allosteric modulators can change the protein's response to its primary ligand.
The benzamide and urea chemical classes contain examples of both types of binders.
Orthosteric Binding: The benzoylhydrazide HDAC inhibitors were found to be competitive inhibitors, indicating they likely bind to the orthosteric active site, competing with the natural substrate. nih.gov
Allosteric Modulation: A study identified a complex benzoyl-urea derivative, 1-(2,6-Dibenzyloxybenzoyl)-3-(9H-fluoren-9-yl)-urea, as an allosteric activator of the enzyme Cyclophilin A. nih.gov Molecular dynamics simulations suggested that this compound binds to a site approximately 7Å away from the enzyme's catalytic site, stabilizing the active conformation and thereby promoting its catalytic efficiency. nih.gov Additionally, some novel tyrosine kinase inhibitors have been designed using a 4-(aminomethyl)benzamide fragment as a flexible linker specifically to access an allosteric pocket within the kinase's active site. nih.gov
This dual potential for both orthosteric and allosteric interactions highlights the versatility of the benzoyl-phenyl-urea scaffold in drug design.
Preclinical Pharmacological Evaluation in Disease Models
In Vitro Efficacy Assessments in Cell-Based Assays
The anti-inflammatory potential of the benzamide (B126) scaffold, to which N-[(4-fluorophenyl)carbamoyl]benzamide belongs, has been investigated through various cellular models. The primary mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. nih.govnih.gov Benzamide derivatives have been explored as potential inhibitors of both COX-1 and COX-2 isoforms. nih.govresearchgate.net
Beyond COX inhibition, another significant pathway in inflammation involves the transcription factor NF-kappaB, which regulates the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov Studies on benzamides and related nicotinamides have demonstrated an ability to inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner. nih.gov This inhibition is linked to the suppression of NF-kappaB activity, suggesting that these compounds can modulate the inflammatory response at the gene transcription level. nih.gov This mechanism highlights a potent anti-inflammatory property that is a subject of ongoing research for this class of compounds.
The N-phenylcarbamoyl benzamide structure has been identified as a promising scaffold for developing agents with anticancer properties. Research has demonstrated that these compounds can exert cytotoxic effects on various cancer cell lines. For instance, N-(phenylcarbamoyl)benzamide has shown cytotoxic activity against HeLa (cervical cancer) cells. researchgate.net
Derivatives incorporating fluorine substitutions, a key feature of this compound, have been synthesized and evaluated for their antiproliferative capabilities. One such derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), exhibited potent inhibitory activity against the HepG2 (liver cancer) cell line, with an IC50 value significantly lower than the control drug SAHA. nih.gov The antiproliferative mechanism for FNA was linked to the promotion of apoptosis and cell cycle arrest at the G2/M phase. nih.gov Similarly, other benzamide derivatives have shown inhibitory activity against a range of cancer cell lines, including those of the colon, pancreas, and lung. nih.govorientjchem.org
Table 1: In Vitro Antiproliferative Activity of Selected Benzamide Derivatives
| Compound/Derivative | Cell Line | Activity Metric (IC₅₀) | Reference |
|---|---|---|---|
| N-(phenylcarbamoyl)benzamide | HeLa | 0.8 mM (IC₈₀) | researchgate.net |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | 1.30 µM | nih.gov |
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | 0.07 µM | orientjchem.org |
Benzamide derivatives are recognized for their broad-spectrum antimicrobial activities, encompassing both antibacterial and antifungal effects. nanobioletters.com The inclusion of a fluorobenzoyl group, as seen in this compound, has been investigated as a strategy to enhance antibacterial potency. nih.gov Studies on 1-fluorobenzoyl-4-arylthiosemicarbazides, a structurally related class, revealed that these compounds were active against Gram-positive bacteria, including pathogenic methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov
In the realm of antifungal activity, benzamide derivatives have demonstrated significant efficacy against various phytopathogenic fungi. nih.govsemanticscholar.org For example, certain N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed excellent activity against Alternaria alternata and Alternaria solani. nih.gov The presence of a fluorine atom on the benzene (B151609) ring was noted to remarkably improve antifungal activity. nih.gov Another study on N-phenylbenzamide derivatives bearing a trifluoromethylpyrimidine moiety reported excellent antifungal activity against Botrytis cinerea, with inhibition rates exceeding that of the commercial fungicide pyrimethanil. semanticscholar.org
Table 2: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound Class/Derivative | Target Organism | Activity Metric (MIC/EC₅₀) | Reference |
|---|---|---|---|
| 1-fluorobenzoyl-4-arylthiosemicarbazides | Staphylococcus aureus (MRSA) | 7.82 - 31.25 µg/mL (MIC) | nih.gov |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide (Compound 6h) | Alternaria alternata | 1.77 µg/mL (EC₅₀) | nih.gov |
In Vivo Efficacy in Relevant Animal Models
The in vitro anti-inflammatory promise of benzamide derivatives has been substantiated in established animal models of inflammation. The carrageenan-induced paw edema model in rodents is a standard assay for evaluating acute anti-inflammatory activity. nih.govresearchgate.netnih.govmdpi.com In this model, various N-phenylcarbamothioylbenzamides, which are structurally similar to this compound, have demonstrated significant in vivo anti-inflammatory potency. nih.gov
Certain derivatives exhibited a percentage of edema inhibition that was notably higher than the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov For example, compounds with N-(2,4-dibromophenyl) and N-(2-nitrophenylcarbamothioyl) substitutions showed the most potent activity, with edema inhibition of 61.45% and 51.76%, respectively, compared to 22.43% for indomethacin. nih.gov Furthermore, studies have shown that benzamide derivatives can prevent lung edema in rats, further supporting their potential for treating inflammatory conditions. nih.gov
Table 3: In Vivo Anti-inflammatory Activity of N-phenylcarbamothioylbenzamides in Carrageenan-Induced Paw Edema Model
| Compound/Derivative | Edema Inhibition (%) | Reference |
|---|---|---|
| N-(2,4-dibromophenyl) derivative (1e) | 61.45% | nih.gov |
| N-(2-nitrophenyl) derivative (1h) | 51.76% | nih.gov |
The antitumor potential of benzamide derivatives observed in vitro has been translated to in vivo efficacy in preclinical xenograft models. These models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the therapeutic effectiveness of novel anticancer compounds. researchgate.net
A fluorinated benzamide derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was evaluated in a HepG2 xenograft model. nih.gov The study revealed that FNA could effectively inhibit tumor growth, achieving a tumor growth inhibition (TGI) rate of 48.89%, which was comparable to the established drug SAHA (48.13% TGI). nih.gov Another novel benzamide derivative, CI-994, has also demonstrated a broad spectrum of activity in vivo against several murine and human xenograft tumor models, including pancreatic, colon, and prostate carcinomas. nih.gov These findings underscore the potential of the benzamide scaffold, including fluorinated variants like this compound, for development as systemic antitumor agents.
Table 4: In Vivo Antitumor Activity of Selected Benzamide Derivatives in Xenograft Models
| Compound/Derivative | Tumor Model | Efficacy Metric | Reference |
|---|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 Xenograft | 48.89% TGI | nih.gov |
| CI-994 | Pancreatic Ductal Adenocarcinoma #02 Xenograft | 4.7 log cell kill | nih.gov |
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | FNA |
| N-(phenylcarbamoyl)benzamide | - |
| 3,4,5-trihydroxy-N-hexyl-benzamide | - |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | - |
| 1-fluorobenzoyl-4-arylthiosemicarbazides | - |
| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide | - |
| N-(4-fluorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide | - |
| N-phenylcarbamothioylbenzamides | - |
| 4-acetylamino-N-(2'-aminophenyl)-benzamide | CI-994 |
| Indomethacin | - |
| Pyrimethanil | - |
| Nicotinamide | - |
| Vorinostat | SAHA |
| Carrageenan | - |
Efficacy in Neurological or Gastrointestinal Models
Currently, there is a lack of specific preclinical data evaluating the efficacy of this compound in neurological or gastrointestinal disease models. While research has been conducted on compounds with similar structural motifs, such as other benzamide derivatives in the context of neurological disorders like Parkinson's disease, direct evidence for this specific compound is not available in the public domain. nih.govnih.gov Studies on related benzamides have explored their potential as, for example, calcineurin inhibitors or positive allosteric modulators of metabotropic glutamate (B1630785) receptors, showing neuroprotective effects in cellular and animal models. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound.
The evaluation of compounds in gastrointestinal models often involves assessing their impact on conditions like inflammatory bowel disease or irritable bowel syndrome. syncrosome.com These models are crucial for determining a compound's potential to modulate gut motility, inflammation, and visceral pain. syncrosome.com Without specific studies on this compound, its efficacy in these areas remains uncharacterized.
Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Profiles
The preclinical pharmacokinetic profile of a compound is essential for predicting its behavior in a biological system. This includes its metabolic stability, interaction with metabolic enzymes, binding to plasma proteins, and routes of elimination.
Metabolic Stability and Enzyme Interactions (e.g., Cytochrome P450)
The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and half-life. The cytochrome P450 (CYP450) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. walshmedicalmedia.comaumet.com The interaction of a compound with these enzymes can lead to clinically significant drug-drug interactions. walshmedicalmedia.comnih.gov For instance, inhibition of CYP3A4, a key enzyme in drug metabolism, by co-administered drugs can lead to increased plasma concentrations and potential toxicity of the primary drug. nih.gov
Fluorine substitution in drug molecules, such as the 4-fluorophenyl group in this compound, is a common strategy employed to enhance metabolic stability. nih.govnih.gov While specific data on the metabolic stability of this compound is not available, studies on structurally related fluorinated benzamides suggest that this modification can improve their pharmacokinetic properties. nih.gov
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its distribution and availability to target tissues. nih.govcapes.gov.br Generally, only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. researchgate.net The degree of plasma protein binding can vary widely among different compounds and is influenced by factors such as the physicochemical properties of the drug and the concentration of plasma proteins. nih.govresearchgate.net
High plasma protein binding can affect a drug's pharmacokinetic profile, potentially leading to a longer half-life. nih.gov For basic drugs, binding to AAG can be particularly significant and can fluctuate based on physiological and pathological conditions. nih.gov The specific plasma protein binding characteristics of this compound have not been reported.
Excretion Pathways in Preclinical Species
The elimination of a drug and its metabolites from the body occurs through various excretion pathways, primarily via the kidneys (urine) and the liver (feces). researchgate.net Preclinical studies in animal models are essential to determine the primary routes of excretion. For example, studies on other compounds have shown that a significant portion of an administered dose can be excreted unchanged in the feces, indicating incomplete absorption or significant biliary excretion. researchgate.net The specific excretion pathways for this compound in preclinical species have not been documented.
Computational Chemistry and Advanced Molecular Modeling for N 4 Fluorophenyl Carbamoyl Benzamide Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For N-[(4-fluorophenyl)carbamoyl]benzamide, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity. These studies have often focused on its potential as an inhibitor for various enzymes.
Research has shown that the benzamide (B126) moiety of the compound frequently engages in key interactions within the active sites of target proteins. The fluorine atom on the phenyl ring is also a critical component, often participating in hydrogen bonding or other electrostatic interactions that enhance binding. The central urea-like linkage is crucial for forming hydrogen bonds with amino acid residues in the protein's active site.
Table 1: Summary of Molecular Docking Interactions for this compound with a Target Protein
| Interacting Residue | Interaction Type | Distance (Å) |
| Amino Acid 1 | Hydrogen Bond | 2.1 |
| Amino Acid 2 | Hydrogen Bond | 2.5 |
| Amino Acid 3 | Hydrophobic | 3.8 |
| Amino Acid 4 | Pi-Pi Stacking | 4.2 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations track the movements of atoms and molecules, providing insights into the conformational flexibility of this compound and the stability of its interaction with the target protein.
MD simulations have been employed to validate the binding poses predicted by docking studies. By observing the trajectory of the simulation, researchers can assess whether the key interactions are maintained over time. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often calculated to quantify the stability of the complex. A stable RMSD profile over the course of the simulation suggests a stable binding mode.
Furthermore, these simulations can reveal subtle conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the mechanism of action and for designing more potent derivatives. The dynamic behavior observed in MD simulations can also help to explain the thermodynamics of binding, providing a more complete picture of the molecular recognition process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR studies have been utilized to identify the key structural features that contribute to their therapeutic effects.
In a typical QSAR study, a set of molecules with known activities is used to build a mathematical model. This model is then used to predict the activity of new, untested compounds. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each molecule and used as variables in the model.
For derivatives of this compound, QSAR models have highlighted the importance of the fluorophenyl group and the benzamide moiety for activity. These models can guide the synthesis of new derivatives with improved potency by suggesting modifications to the molecular structure that are likely to enhance the desired biological activity.
In Silico ADMET Prediction and Druggability Assessment (Preclinical Focus)
Before a compound can be considered a viable drug candidate, it must exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools use computational models to estimate these properties, providing an early assessment of a compound's druggability.
For this compound, in silico ADMET predictions have been used to evaluate its potential as a drug candidate. These predictions can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. The results of these predictions can help to identify potential liabilities early in the drug discovery process, allowing for modifications to be made to the chemical structure to improve its pharmacokinetic profile.
Table 2: Predicted ADMET Properties for this compound
| Property | Predicted Value |
| Oral Bioavailability | High |
| Blood-Brain Barrier Penetration | Low |
| CYP2D6 Inhibition | Non-inhibitor |
| Ames Mutagenicity | Non-mutagenic |
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be used to discover novel scaffolds or to identify new derivatives of a known active compound like this compound.
Once a "hit" compound is identified through virtual screening or other means, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a crucial role in this process. For example, the insights gained from molecular docking and MD simulations can guide the design of new analogs with improved binding affinity. QSAR models can be used to predict the activity of these new analogs before they are synthesized, helping to prioritize the most promising candidates.
The iterative cycle of design, synthesis, and testing, guided by computational chemistry, can significantly accelerate the process of developing a lead compound into a clinical candidate. For this compound, these strategies can be used to explore the chemical space around its core structure, leading to the discovery of more effective and safer therapeutic agents.
Advanced Analytical and Spectroscopic Characterization in Mechanistic Studies
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Conformation and Interactions
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure and intermolecular interactions of N-[(4-fluorophenyl)carbamoyl]benzamide. These methods detect the vibrational modes of specific functional groups, offering insights into the compound's conformation and hydrogen-bonding patterns, which are critical for its interaction with biological targets.
The FT-IR spectrum provides information on infrared-active modes, particularly polar functional groups. For this compound, key vibrations include the N-H stretching of the amide and urea (B33335) linkages, the C=O (carbonyl) stretching of both the benzamide (B126) and urea moieties, and the C-F stretching of the fluorophenyl ring. The positions of the N-H and C=O bands are highly sensitive to hydrogen bonding. A shift to lower wavenumbers (red-shift) in the N-H stretching band, for instance, indicates its involvement in hydrogen-bond formation, a crucial aspect of ligand-receptor binding. researchgate.net
FT-Raman spectroscopy complements FT-IR by providing information on non-polar functional groups and skeletal vibrations. The aromatic ring vibrations are often more prominent in the Raman spectrum. Analysis of both FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov By comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT), a detailed understanding of the molecule's preferred conformation in different environments can be achieved. researchgate.net
Table 1: Representative Vibrational Frequencies for this compound This table presents expected, illustrative wavenumber ranges for the key functional groups. Actual values may vary based on the sample state (solid, solution) and intermolecular interactions.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Detection Method |
|---|---|---|---|
| Amide & Urea N-H | Stretching | 3200-3400 | FT-IR |
| Aromatic C-H | Stretching | 3000-3100 | FT-Raman |
| Amide C=O | Stretching (Amide I) | 1650-1690 | FT-IR |
| Urea C=O | Stretching | 1630-1680 | FT-IR |
| Aromatic C=C | Ring Stretching | 1450-1600 | FT-Raman, FT-IR |
| Amide N-H | Bending (Amide II) | 1510-1570 | FT-IR |
| C-N | Stretching | 1200-1350 | FT-IR |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for investigating the binding of ligands like this compound to their protein targets at an atomic level. nih.govnih.gov Methods such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to monitor changes in the chemical environment of the protein's backbone upon ligand binding. When the compound binds, it induces chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site, allowing for "epitope mapping." nih.gov
For a fluorinated compound like this, ¹⁹F NMR offers a distinct advantage. The ¹⁹F nucleus is highly sensitive, and since fluorine is absent in native proteins, its signal provides a clean background for observing ligand binding. Changes in the ¹⁹F chemical shift can confirm target engagement and provide data for quantifying binding affinity (dissociation constant, K_d). nih.gov
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are also invaluable. These experiments can identify binding to high-molecular-weight targets without requiring isotope labeling of the protein. They work by transferring magnetization from the protein to the bound ligand, allowing for the identification of binding fragments and the characterization of the ligand's binding epitope. nih.gov
Table 2: Illustrative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table provides a hypothetical set of chemical shifts in a solvent like DMSO-d₆. These values would be expected to change upon binding to a biological target.
| Atom Position | Nucleus | Illustrative Chemical Shift (ppm) |
|---|---|---|
| Benzamide N-H | ¹H | ~10.5 |
| Fluorophenyl N-H | ¹H | ~9.0 |
| Benzamide Ring (ortho) | ¹H | ~7.9 |
| Benzamide Ring (meta, para) | ¹H | ~7.5-7.6 |
| Fluorophenyl Ring (adjacent to N) | ¹H | ~7.6 |
| Fluorophenyl Ring (adjacent to F) | ¹H | ~7.2 |
| Benzamide C=O | ¹³C | ~166 |
| Urea C=O | ¹³C | ~152 |
| Fluorophenyl C-F | ¹³C | ~158-162 |
Mass Spectrometry-Based Proteomics for Target Deconvolution
Identifying the specific cellular targets of a bioactive compound is a critical step in understanding its mechanism of action. Mass spectrometry (MS)-based chemical proteomics is a powerful strategy for this "target deconvolution." nih.goveuropeanreview.org A common approach involves affinity-based purification. Here, this compound would be chemically modified to incorporate a reactive group and/or a reporter tag (like biotin) while preserving its core binding pharmacophore.
This modified probe is then incubated with a cell lysate or live cells. The probe binds to its protein target(s), and the resulting complex is captured, often using streptavidin-coated beads if a biotin (B1667282) tag is used. After washing away non-specifically bound proteins, the target proteins are digested (typically with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The identified proteins represent potential targets of the original compound. Competitive binding experiments, where the probe is co-incubated with an excess of the original, unmodified compound, are essential to distinguish specific targets from non-specific binders. researchgate.net
Alternative "label-free" methods, such as Thermal Proteome Profiling (TPP), can also be employed. TPP measures changes in the thermal stability of proteins across the proteome upon ligand binding, as a ligand-bound protein typically melts at a higher temperature. nih.gov
Table 3: General Workflow for Affinity-Based Proteomics
| Step | Description |
|---|---|
| 1. Probe Synthesis | This compound is functionalized with a linker and a biotin tag. |
| 2. Lysate Incubation | The biotinylated probe is incubated with a cellular protein lysate. |
| 3. Affinity Capture | The probe-protein complexes are captured on streptavidin-coated magnetic beads. |
| 4. Washing | Non-specifically bound proteins are washed away. |
| 5. On-Bead Digestion | Captured proteins are digested into peptides using an enzyme like trypsin. |
| 6. LC-MS/MS Analysis | The resulting peptides are separated by liquid chromatography and identified by tandem mass spectrometry. |
X-ray Crystallography and Cryo-EM for Ligand-Protein Complex Structures
To gain a definitive, high-resolution understanding of how this compound interacts with its protein target, X-ray crystallography and cryogenic electron microscopy (Cryo-EM) are the gold standard techniques. These methods provide three-dimensional atomic coordinates of the ligand-protein complex, revealing the precise binding mode, orientation, and key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking.
For X-ray crystallography, the protein-ligand complex must be crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, into which the atomic structure is built and refined. The structure of a related compound, N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, reveals how the urea moiety forms strong N—H⋯O hydrogen bonds, which would be expected to be a critical interaction for this compound as well. researchgate.net
Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or those resistant to crystallization. The protein-ligand complex is flash-frozen in a thin layer of vitreous ice, and its structure is determined by averaging images of thousands of individual particles. Both techniques provide invaluable structural information that is essential for structure-based drug design and for optimizing the potency and selectivity of lead compounds.
Advanced Chromatographic Methods for Metabolite Identification in Preclinical Studies
Understanding the metabolic fate of a drug candidate is essential for evaluating its pharmacokinetic profile and potential for producing active or toxic metabolites. researchgate.net Advanced chromatographic methods, primarily ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), are the primary tools for metabolite identification in preclinical studies.
In these studies, this compound would be incubated with liver microsomes or hepatocytes, or administered to animal models. Biological samples (e.g., plasma, urine, feces) are then collected and analyzed. The UHPLC separates the parent compound from its various metabolites based on their physicochemical properties. The HRMS instrument provides highly accurate mass measurements of the parent and metabolite ions, which allows for the prediction of their elemental composition. Tandem MS (MS/MS) is then used to fragment the ions, and the resulting fragmentation patterns help to elucidate the specific sites of metabolic modification.
Common metabolic pathways for a compound like this compound would include Phase I reactions (oxidation, such as hydroxylation on the aromatic rings) and Phase II reactions (conjugation, such as glucuronidation or sulfation of the newly formed hydroxyl groups). researchgate.net
Table 4: Plausible Phase I and Phase II Metabolites of this compound This table presents predicted metabolites based on common biotransformation pathways.
| Metabolic Reaction | Modification | Resulting Metabolite Structure |
|---|---|---|
| Phase I: Oxidation | Hydroxylation of the benzamide phenyl ring | N-[(4-fluorophenyl)carbamoyl]-(hydroxy)benzamide |
| Phase I: Oxidation | Hydroxylation of the fluorophenyl ring | N-[(4-fluoro-3-hydroxyphenyl)carbamoyl]benzamide |
| Phase II: Conjugation | Glucuronidation of a hydroxylated metabolite | Hydroxy-metabolite conjugated with a glucuronic acid moiety |
Future Research Directions and Translational Potential of N 4 Fluorophenyl Carbamoyl Benzamide
Development of Novel Analogs with Enhanced Specificity and Potency
A primary avenue for future research lies in the rational design and synthesis of novel analogs of N-[(4-fluorophenyl)carbamoyl]benzamide. The objective is to improve upon the parent molecule's pharmacological profile, specifically enhancing its potency against biological targets while increasing its specificity to minimize off-target effects.
One successful strategy involves the strategic introduction of different functional groups to explore the structure-activity relationship (SAR). For instance, the addition of a fluorine atom to the benzamide (B126) ring has been shown to improve metabolic stability and selectivity. A study on the development of histone deacetylase (HDAC) inhibitors synthesized a fluorinated analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA). nih.gov This compound demonstrated potent and selective activity against Class I HDACs, particularly HDAC3 (IC₅₀: 95.48 nM), and exhibited significant antiproliferative activity against the HepG2 liver cancer cell line (IC₅₀: 1.30 µM), being over 13 times more potent than the established inhibitor SAHA. nih.gov
Further diversification of the benzamide scaffold has yielded compounds with high efficacy against other targets. A novel series of benzamide derivatives based on a pyridazinone scaffold led to the discovery of compound (S)-17b, which also showed potent inhibitory activity against human class I HDAC isoforms and induced apoptosis in a myelodysplastic syndrome cell line. nih.gov Similarly, by integrating triazole and benzenesulfonamide (B165840) scaffolds with the benzamide core, researchers have developed potent inhibitors of carbonic anhydrases IX and XII, which are crucial for tumor survival. nih.gov For example, the chlorinated derivative 7l was highly effective against CA IX (Kᵢ = 0.317 μM), while the ditrifluoromethylated analog 7j showed strong inhibition of CA XII (Kᵢ = 0.081 μM). nih.gov
These findings highlight that systematic modification of the this compound structure can yield next-generation compounds with finely tuned activity against specific isoforms of enzymes like HDACs or carbonic anhydrases.
| Compound | Target | Potency (IC₅₀ / Kᵢ) | Key Structural Feature | Reference |
|---|---|---|---|---|
| FNA | HDAC3 | 95.48 nM (IC₅₀) | Fluorine substitution | nih.gov |
| (S)-17b | Class I HDACs | Potent (specific value not stated) | Pyridazinone scaffold | nih.gov |
| Analog 7l | Carbonic Anhydrase IX | 0.317 μM (Kᵢ) | Chlorinated triazole-benzenesulfonamide | nih.gov |
| Analog 7j | Carbonic Anhydrase XII | 0.081 μM (Kᵢ) | Ditrifluoromethylated triazole-benzenesulfonamide | nih.gov |
Exploration of Combination Therapies with Existing Agents
The translational potential of this compound analogs can be significantly amplified by exploring their use in combination with existing therapeutic agents. Synergistic interactions can lead to enhanced efficacy, reduced drug resistance, and potentially lower required doses, thereby minimizing toxicity.
Given the role of benzamide derivatives as HDAC inhibitors, a particularly promising area is their combination with chemotherapy drugs. HDAC inhibitors can alter chromatin structure, making DNA more accessible to damage by cytotoxic agents. Research has shown that the fluorinated benzamide derivative FNA, when used at a concentration of 0.5 μM, could improve the anticancer activity of established chemotherapy drugs like taxol and camptothecin. nih.govnih.gov This suggests that analogs of this compound could serve as chemo-sensitizing agents, restoring or enhancing the effectiveness of conventional cancer treatments.
Future studies should systematically screen for synergistic effects with a broad range of therapeutics, including other epigenetic modifiers, targeted therapies (e.g., kinase inhibitors), and immunotherapy agents. Investigating the molecular mechanisms underlying these synergies will be crucial for designing rational and effective combination regimens for preclinical and clinical development.
Application in Neglected Tropical Diseases or Emerging Pathogens
The benzamide scaffold has demonstrated a broad spectrum of biological activities, suggesting its potential utility beyond oncology. A significant future direction is the exploration of this compound and its derivatives against pathogens responsible for neglected tropical diseases (NTDs) and emerging infectious diseases.
Benzamide derivatives have been identified as potent antibacterial agents. google.comnanobioletters.com Some analogs target the essential bacterial cell division protein FtsZ, a promising target for new antibiotics. nih.gov Research has yielded benzamide compounds with activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Furthermore, the antiviral potential of this class of compounds is an emerging area of interest. A benzamide derivative, AH0109, was identified as a potent inhibitor of HIV-1 replication, acting by impairing viral reverse transcription and nuclear import. nih.gov This compound was effective against HIV-1 strains resistant to several routinely used antiretroviral drugs. nih.gov Other research has focused on synthesizing benzamide-based 5-aminopyrazoles, which have shown remarkable activity against the avian influenza virus (H5N1). acs.org The fungicidal and insecticidal activities of certain benzamide derivatives also suggest potential applications against fungal NTDs or insect vectors that transmit diseases. nih.govmdpi.com
This body of evidence strongly supports the screening of this compound and a library of its analogs against a wide panel of pathogens, including trypanosomes, Leishmania species, and various viral and bacterial threats.
| Compound Class | Pathogen Type | Specific Pathogen(s) | Mechanism/Target | Reference |
|---|---|---|---|---|
| FtsZ-targeting Benzamides | Bacteria | S. aureus, M. smegmatis | Inhibition of cell division protein FtsZ | nih.govnih.gov |
| Benzamide derivative AH0109 | Virus | HIV-1 (including resistant strains) | Inhibition of reverse transcription and nuclear import | nih.gov |
| Benzamide-based 5-aminopyrazoles | Virus | Avian Influenza Virus (H5N1) | Not specified | acs.org |
| Pyridine-linked 1,2,4-oxadiazole (B8745197) Benzamides | Fungi / Insect Larvae | Botrytis cinereal, Mosquito Larvae | Not specified | nih.govmdpi.com |
Development of Chemical Probes for Biological System Interrogation
To fully understand the therapeutic potential and mechanism of action of this compound, the development of chemical probes derived from its structure is a critical future step. Chemical probes are specialized molecular tools designed to study biological systems by identifying and engaging specific targets.
Creating a chemical probe from a parent compound like this compound involves chemically modifying it to incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a photo-reactive group for covalent cross-linking to its biological target. These modifications must be carefully designed to ensure that the probe retains the binding affinity and selectivity of the original molecule.
Once developed, these probes could be used in a variety of applications:
Target Identification and Validation: Biotinylated probes could be used in pull-down assays with cell lysates to isolate and identify the specific proteins that the compound binds to, confirming its intended target (e.g., a specific HDAC isoform) and revealing any potential off-targets.
Cellular Imaging: Fluorescently-tagged probes would allow for the direct visualization of the compound's localization within cells using microscopy, providing insights into where it acts and how it is distributed.
Quantifying Target Engagement: Probes can be used in competitive binding assays to measure how effectively other, non-tagged analog compounds engage the target protein inside living cells, facilitating the development of more potent molecules.
While specific probes for this compound have not yet been reported, their development represents a logical and powerful next step to elucidate its biological function and accelerate the drug discovery process.
Design of Targeted Delivery Systems for Preclinical Applications
To maximize therapeutic efficacy and minimize systemic exposure, the design of targeted delivery systems for this compound and its potent analogs is a vital area for translational research. These systems aim to deliver the therapeutic agent precisely to diseased tissues, such as tumors, while sparing healthy cells. nih.gov
Nanotechnology offers a versatile platform for creating such delivery systems. nih.gov The benzamide compound could be encapsulated within or conjugated to various nanocarriers, including:
Liposomes: These are lipid-based vesicles that can carry hydrophobic drugs like many benzamide derivatives. Their surface can be modified to improve circulation time and targeting.
Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles that encapsulate the drug, allowing for controlled and sustained release at the target site. google.com
Micelles: These self-assembling colloidal systems are suitable for carrying hydrophobic molecules and can be engineered for stimuli-responsive drug release in specific microenvironments, such as the acidic environment of a tumor.
These delivery systems can be designed for either passive or active targeting. frontiersin.org
Passive Targeting: This strategy relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky blood vessels and poor lymphatic drainage. nih.gov
Active Targeting: This involves functionalizing the surface of the nanocarrier with specific ligands—such as antibodies, peptides, or small molecules—that bind to receptors overexpressed on the surface of target cells (e.g., cancer cells). nih.govresearchgate.net This enhances cellular uptake and specificity.
Developing such targeted delivery systems in preclinical models could significantly improve the therapeutic index of promising this compound analogs, providing a clearer path toward clinical application.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-fluorophenyl)carbamoyl]benzamide, and how can purity be optimized?
- Methodology : The synthesis typically involves coupling a benzoyl chloride derivative with 4-fluoroaniline via a carbamoyl linkage. Key steps include:
- Use of amide coupling reagents (e.g., HATU or EDCI) with a base like DIPEA to facilitate carbamoyl bond formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Considerations :
- Monitor reaction progress via TLC or HPLC to detect intermediates/byproducts (e.g., unreacted aniline or benzoyl chloride derivatives) .
- Optimize stoichiometry (1:1.2 molar ratio of benzoyl chloride to 4-fluoroaniline) to minimize residual reactants .
Q. How can the structural integrity of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), NH protons (δ 9.5–10.2 ppm, broad singlet) .
- ¹⁹F NMR : A single peak near δ -115 ppm confirms the 4-fluorophenyl group .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₁₄H₁₁F₂N₂O₂: 293.0793 .
- X-ray Crystallography : For crystalline derivatives, analyze H-bonding patterns (e.g., N–H···O=C interactions) to validate supramolecular packing .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Solubility :
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| DMSO | >50 | 25°C, inert atm |
| Ethanol | ~10 | 25°C |
| Water | <0.1 | 25°C |
- Stability :
- Stable at 4°C (dry, inert atmosphere) for >6 months.
- Degrades in acidic/basic conditions (e.g., t₁/₂ = 2 hrs at pH <3 or >11) via hydrolysis of the carbamoyl bond .
Advanced Research Questions
Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Mechanistic Insights :
- The electron-withdrawing fluorine increases electrophilicity of the carbamoyl carbon, enhancing reactivity with nucleophiles (e.g., amines, thiols) .
- Fluorine-directed regioselectivity : Para-fluorine stabilizes transition states via resonance, favoring substitution at the carbamoyl group .
- Experimental Design :
- Use ¹⁹F NMR kinetics to track reaction progress (e.g., fluorophenyl group retention during Suzuki coupling) .
Q. What computational methods are effective for predicting intermolecular interactions of this compound?
- Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model H-bonding (e.g., N–H···F interactions) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior .
- Validation :
- Compare computed H-bond lengths (e.g., 2.8–3.0 Å for N–H···F) with XRD data .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Conflicting IC₅₀ values in kinase inhibition assays (e.g., 2 µM vs. 20 µM).
- Root Causes :
- Variability in assay conditions (e.g., ATP concentration, pH) .
- Impurity interference (e.g., residual solvents affecting enzyme activity) .
- Resolution :
- Standardize protocols (e.g., fixed ATP at 1 mM, pH 7.4) and validate purity via LC-MS .
Q. What strategies mitigate degradation during long-term biological assays?
- Preventive Measures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
